molecular formula C16H15NO2 B326424 (Propan-2-ylideneamino) 4-phenylbenzoate

(Propan-2-ylideneamino) 4-phenylbenzoate

Cat. No.: B326424
M. Wt: 253.29 g/mol
InChI Key: FLCIETSVEMHMGX-UHFFFAOYSA-N
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Description

(Propan-2-ylideneamino) 4-phenylbenzoate is a chemical compound that belongs to the class of biphenyls It is characterized by the presence of a phenyl group attached to a benzoic acid moiety, with an ester linkage formed by the reaction of benzoic acid with propan-2-ylideneamino

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-ylideneamino) 4-phenylbenzoate typically involves the esterification of 4-Phenylbenzoic acid with propan-2-ylideneamino. The reaction is carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-ylideneamino) 4-phenylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-Phenylbenzoic acid.

    Reduction: Formation of 4-Phenylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(Propan-2-ylideneamino) 4-phenylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Propan-2-ylideneamino) 4-phenylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific pathways in biological systems. The phenyl group may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylazo)benzoic acid: Similar in structure but contains an azo group instead of an ester linkage.

    4-Carboxyazobenzene: Another related compound with a carboxylic acid group and an azo linkage.

    Azobenzene-4-carboxylic acid: Contains an azo group and a carboxylic acid group, differing from the ester structure of (Propan-2-ylideneamino) 4-phenylbenzoate.

Uniqueness

This compound is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to similar compounds with azo or carboxylic acid groups. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(propan-2-ylideneamino) 4-phenylbenzoate

InChI

InChI=1S/C16H15NO2/c1-12(2)17-19-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

FLCIETSVEMHMGX-UHFFFAOYSA-N

SMILES

CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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